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Compound of Interest

Compound Name: 3-Bromo-4-hydroxybenzoic acid

Cat. No.: B084375

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-Bromo-4-hydroxybenzoic acid (C7HsBrOs), a significant compound in various chemical
and pharmaceutical research domains. Due to the limited availability of public, experimentally
derived spectral data for this specific molecule, this document presents a detailed, predicted
spectroscopic profile based on established principles and data from structurally analogous
compounds. This guide is intended to serve as a valuable resource for the identification,
characterization, and quality control of 3-Bromo-4-hydroxybenzoic acid.

Predicted Spectroscopic Data

The following sections summarize the predicted quantitative data for *H NMR, 13C NMR, IR,
and Mass Spectrometry of 3-Bromo-4-hydroxybenzoic acid. These predictions are derived
from the analysis of substituent effects on the benzoic acid scaffold and comparison with
spectroscopic data of similar molecules such as 3-bromobenzoic acid and 4-hydroxybenzoic
acid.

Predicted *H Nuclear Magnetic Resonance (NMR) Data

The *H NMR spectrum of 3-Bromo-4-hydroxybenzoic acid is anticipated to exhibit distinct
signals for the aromatic protons, as well as the acidic protons of the hydroxyl and carboxylic
acid groups. The chemical shifts are influenced by the electron-withdrawing nature of the
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bromine atom and the carboxylic acid group, and the electron-donating effect of the hydroxyl
group.

Table 1: Predicted *H NMR Spectral Data for 3-Bromo-4-hydroxybenzoic acid

) Predicted
Predicted .
Proton ) . o Coupling )
. Chemical Shift  Multiplicity Integration
Assignment Constant (J,
(3, ppm)
Hz)
H-2 ~8.1 Doublet (d) ~2.0 1H
H-5 ~7.0 Doublet (d) ~8.5 1H
Doublet of
H-6 ~7.9 ~85,~20 1H
Doublets (dd)
10.0-12.0 ]
-OH Singlet (s) - 1H
(broad)
11.0-13.0 _
-COOH Singlet (s) - 1H
(broad)

Solvent: DMSO-
de

Predicted **C Nuclear Magnetic Resonance (NMR) Data

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The
chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Table 2: Predicted 13C NMR Spectral Data for 3-Bromo-4-hydroxybenzoic acid
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

Cc=0 ~ 167
c-1 ~123
C-2 ~ 134
C-3 ~110
C-4 ~ 158
C-5 ~ 116
C-6 ~131

Solvent: DMSO-ds

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 3-Bromo-4-hydroxybenzoic acid will be characterized by absorptions

corresponding to its key functional groups.

Table 3: Predicted Key IR Absorptions for 3-Bromo-4-hydroxybenzoic acid

Wavenumber (cm—?)

Intensity

Functional Group
Assignment

O-H stretch (Carboxylic acid

3300 - 2500 Strong, Broad dimen)

~ 3200 Medium, Broad O-H stretch (Phenolic)

~ 1700 Strong C=0 stretch (Carboxylic acid)
~ 1600, ~1450 Medium C=C stretch (Aromatic ring)

~ 1300 Medium C-O stretch (Phenolic)

~ 1250 Medium C-0O stretch (Carboxylic acid)
Below 800 Medium C-Br stretch
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Predicted Mass Spectrometry (MS) Data

The mass spectrum of 3-Bromo-4-hydroxybenzoic acid is expected to show a molecular ion
peak and a characteristic isotopic pattern due to the presence of bromine (“°Br and 8!Br
isotopes in an approximate 1:1 ratio). The fragmentation pattern will be indicative of the
structure.

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Bromo-4-hydroxybenzoic acid

m/z Value Proposed Fragment lon Comments

Molecular ion peak, showing
216/218 [M]* the characteristic 1:1 isotopic

pattern for Bromine.

Loss of the hydroxyl group

199/201 [M-OH]* ] )
from the carboxylic acid.
Loss of the carboxylic acid

171/173 [M-COOH]*
group.

137 [M-Br]* Loss of the bromine atom.

Subsequent loss of the
92 [M-Br-COOH]* carboxylic acid group after the
loss of bromine.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for 3-
Bromo-4-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
» Weigh approximately 10-20 mg of 3-Bromo-4-hydroxybenzoic acid.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de
or CDsOD).
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Transfer the solution to a 5 mm NMR tube.

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (o =
0.00 ppm).

1H NMR Spectroscopy Protocol:

Instrument: 400 MHz (or higher) NMR Spectrometer

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64 scans.

Processing: Fourier transform, phase correction, baseline correction, and integration.

13C NMR Spectroscopy Protocol:

Instrument: 100 MHz (or higher) NMR Spectrometer

Pulse Sequence: Standard proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

Processing: Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
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Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

Ensure the ATR crystal (e.g., diamond) is clean.

Record a background spectrum of the empty crystal.

Place a small amount of solid 3-Bromo-4-hydroxybenzoic acid onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the infrared spectrum, typically in the range of 4000-400 cm~1.[1]

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by Gas Chromatography (GC).

 lonization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to
induce ionization and fragmentation.

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

» Detection: The abundance of each ion is measured to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Bromo-4-hydroxybenzoic acid.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-4-hydroxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084375#spectroscopic-data-nmr-ir-ms-of-3-bromo-4-
hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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